molecular formula C13H8F2O2 B1338938 3-(2,6-difluorophenyl)benzoic Acid CAS No. 656305-06-5

3-(2,6-difluorophenyl)benzoic Acid

Cat. No.: B1338938
CAS No.: 656305-06-5
M. Wt: 234.2 g/mol
InChI Key: ZTPVDMLBKGVDLV-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)benzoic Acid: is an organic compound with the molecular formula C13H8F2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and a carboxylic acid group at the 3 position. This compound is known for its applications in various fields, including organic synthesis and material science .

Scientific Research Applications

Chemistry: 3-(2,6-Difluorophenyl)benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of benzoic acid derivatives. It may also be used in the development of new drugs with improved efficacy and reduced side effects.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of anti-inflammatory and anticancer agents. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of these drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in polymers, coatings, and electronic materials.

Safety and Hazards

The safety data sheet for a related compound indicates that it causes skin irritation, serious eye damage, and causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-difluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a popular choice for synthesizing various substituted benzoic acids.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Difluorophenyl)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the fluorine atoms.

Major Products:

    Oxidation: Products may include carboxylate salts or esters.

    Reduction: Products include alcohols or aldehydes.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups attached to the benzene ring.

Comparison with Similar Compounds

    2,6-Difluorobenzoic Acid: Similar structure but lacks the additional phenyl group.

    3-Fluorobenzoic Acid: Contains only one fluorine atom at the 3 position.

    2,6-Difluorophenylacetic Acid: Similar substitution pattern but with an acetic acid group instead of a benzoic acid group.

Uniqueness: 3-(2,6-Difluorophenyl)benzoic acid is unique due to the presence of both fluorine atoms and the phenyl group, which can significantly alter its chemical and biological properties compared to other benzoic acid derivatives. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

3-(2,6-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-5-2-6-11(15)12(10)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPVDMLBKGVDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460937
Record name 3-(2,6-difluorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656305-06-5
Record name 3-(2,6-difluorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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